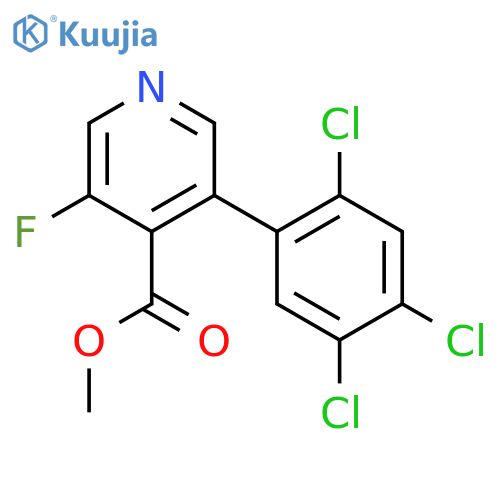

Cas no 1261810-36-9 (Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate)

1261810-36-9 structure

商品名:Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate

CAS番号:1261810-36-9

MF:C13H7Cl3FNO2

メガワット:334.557584047318

CID:4924946

Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate

-

- インチ: 1S/C13H7Cl3FNO2/c1-20-13(19)12-7(4-18-5-11(12)17)6-2-9(15)10(16)3-8(6)14/h2-5H,1H3

- InChIKey: FSTKGDMMFLJEQW-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=CC=1C1C=NC=C(C=1C(=O)OC)F)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 361

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 4.3

Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023026750-500mg |

Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate |

1261810-36-9 | 97% | 500mg |

$980.00 | 2022-04-03 | |

| Alichem | A023026750-1g |

Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate |

1261810-36-9 | 97% | 1g |

$1,629.60 | 2022-04-03 | |

| Alichem | A023026750-250mg |

Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate |

1261810-36-9 | 97% | 250mg |

$680.00 | 2022-04-03 |

Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

1261810-36-9 (Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate) 関連製品

- 152840-81-8(Valine-1-13C (9CI))

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬